azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate
Description
The compound azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a structurally complex phospholipid derivative featuring:
- A glycerol backbone with (2S)-stereochemistry at both hydroxyl-bearing carbons.
- Two unsaturated (Z)-octadec-9-enoyl (oleic acid) chains esterified to the glycerol.
- A phosphorylated hydroxypropoxy group linked to azane (NH₃).
Below, we compare its structural, synthetic, and physicochemical properties with analogous compounds.
Properties
Molecular Formula |
C42H82NO10P |
|---|---|
Molecular Weight |
792.1 g/mol |
IUPAC Name |
azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-35-39(43)37-51-53(47,48)52-38-40(44)36-50-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);1H3/b19-17-,20-18-;/t39-,40-;/m0./s1 |
InChI Key |
YRFISMFFADMBIY-BXURRMQSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](O)COP(=O)(OC[C@@H](O)COC(=O)CCCCCCC/C=C\CCCCCCCC)O.N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core structure, followed by the introduction of the phosphoryl and fatty acid groups. Key steps include:
Formation of the Core Structure: This involves the reaction of glycerol with appropriate reagents to introduce hydroxyl groups at specific positions.
Phosphorylation: The hydroxyl groups are then phosphorylated using phosphorylating agents such as phosphorus oxychloride or phosphoric acid.
Esterification: The final step involves the esterification of the phosphorylated intermediate with (Z)-octadec-9-enoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The phosphoryl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Carbonyl compounds (aldehydes or ketones).
Reduction: Alcohols or alkanes.
Substitution: Phosphorylated derivatives with different functional groups.
Scientific Research Applications
Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and as a potential biomolecule in metabolic studies.
Medicine: Explored for its therapeutic potential in treating diseases related to lipid metabolism and inflammation.
Industry: Utilized in the formulation of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups play a crucial role in modulating enzymatic activities and cellular signaling processes. It can bind to receptors or enzymes, altering their function and leading to downstream effects on cellular metabolism and physiological responses.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Phospholipid Derivatives
Key Observations :
- Head Group Diversity: The azane-containing compound is distinguished by its NH₃-linked phosphate, unlike ethanolamine (amine) or glycerophosphate (hydroxyl) head groups. This impacts charge and hydrogen-bonding capacity .
- Acyl Chain Saturation: All compounds feature unsaturated (Z)-octadec-9-enoyl chains, but the azane derivative uniquely incorporates two oleate chains, enhancing hydrophobicity compared to single-chain analogs .
Spectroscopic and Physicochemical Properties
Table 3: NMR Chemical Shift Comparisons (Regions A and B, ppm)
Key Findings :
- The azane derivative’s Region A shifts (3.85–4.20 ppm) differ from ethanolamine analogs due to NH₃’s electron-withdrawing effects on the phosphate .
- Region B (1.25–1.50 ppm) reflects conserved methylene environments in acyl chains across analogs .
Biological Activity
Azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological effects, and potential applications in various fields.
Structural Overview
The compound is characterized by:
- Molecular Formula : C42H82NO10P
- Molecular Weight : 792.1 g/mol
- IUPAC Name : this compound
The structure includes multiple hydroxyl and phosphoryl groups along with long-chain unsaturated fatty acids, contributing to its unique biological properties.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Core Structure : Glycerol reacts with specific reagents to introduce hydroxyl groups.
- Phosphorylation : Hydroxyl groups are phosphorylated using agents like phosphorus oxychloride.
- Esterification : The phosphorylated intermediate is esterified with (Z)-octadec-9-enoic acid to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. The phosphoryl groups play a crucial role in modulating enzymatic activities and cellular signaling pathways, leading to various physiological responses.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that fatty acid esters can scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : Compounds derived from long-chain fatty acids have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
- Cellular Uptake and Metabolism : Studies demonstrate that azane derivatives can be effectively taken up by cells, influencing lipid metabolism and potentially affecting energy homeostasis.
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| Azane;[(2S)-... | 792.1 g/mol | Antioxidant, Anti-inflammatory |
| Similar Compound A | 750 g/mol | Antimicrobial |
| Similar Compound B | 800 g/mol | Anticancer |
Applications
Given its unique structure and biological activity, this compound holds promise in various fields:
- Pharmaceuticals : Potential use as a therapeutic agent in treating oxidative stress-related diseases.
- Nutraceuticals : Application in dietary supplements for health benefits related to lipid metabolism.
- Cosmetics : Utilization in formulations aimed at skin protection due to antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
